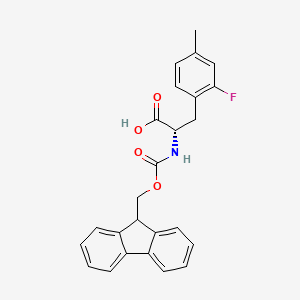

N-Fmoc-2-fluoro-4-methyl-L-phenylalanine

CAS No.:

Cat. No.: VC13801302

Molecular Formula: C25H22FNO4

Molecular Weight: 419.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H22FNO4 |

|---|---|

| Molecular Weight | 419.4 g/mol |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-4-methylphenyl)propanoic acid |

| Standard InChI | InChI=1S/C25H22FNO4/c1-15-10-11-16(22(26)12-15)13-23(24(28)29)27-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21,23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1 |

| Standard InChI Key | WAFOKNXXBHIZSA-QHCPKHFHSA-N |

| Isomeric SMILES | CC1=CC(=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |

| SMILES | CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |

| Canonical SMILES | CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The molecular formula of N-Fmoc-2-fluoro-4-methyl-L-phenylalanine is C25H22FNO4, with a molar mass of 419.44 g/mol . The compound’s structure comprises three key components:

-

A 9-fluorenylmethyloxycarbonyl (Fmoc) group attached to the α-amino group, providing temporary protection during peptide elongation.

-

A 2-fluoro substituent on the phenyl ring, which introduces electronegativity and influences conformational dynamics.

-

A 4-methyl group that enhances hydrophobicity and steric bulk, modulating interactions with biological targets.

The stereochemistry at the α-carbon is strictly L-configuration, ensuring compatibility with ribosomal peptide synthesis machinery and maintaining biological activity .

Crystallographic and Spectroscopic Data

X-ray crystallography reveals a planar fluorenyl group and a twisted phenyl ring due to steric interactions between the fluorine and methyl substituents . Infrared (IR) spectroscopy identifies characteristic peaks at 1,710 cm⁻¹ (C=O stretch of the carboxylic acid) and 1,520 cm⁻¹ (N-H bend of the Fmoc carbamate) . Nuclear magnetic resonance (NMR) spectra further confirm the substitution pattern, with distinct shifts at δ 7.2–7.8 ppm (aromatic protons) and δ 4.3 ppm (α-methine proton) .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 419.44 g/mol | |

| Density | 1.294 g/cm³ | |

| Boiling Point | 629.5 °C (predicted) | |

| pKa | 3.80 (carboxylic acid) | |

| LogP (Partition Coefficient) | 5.95 |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-Fmoc-2-fluoro-4-methyl-L-phenylalanine involves a multi-step protocol starting from L-phenylalanine :

-

Selective Fluorination: L-phenylalanine undergoes electrophilic aromatic substitution using Selectfluor® or DAST to introduce the fluorine atom at the 2-position.

-

Methylation: A Friedel-Crafts alkylation with methyl iodide in the presence of AlCl3 installs the 4-methyl group.

-

Fmoc Protection: The α-amino group is protected using Fmoc-Osu under mildly basic conditions (pH 8–9) to prevent racemization.

-

Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) yields the final product with >98% purity .

Optimization Challenges

Key challenges include minimizing racemization during Fmoc protection and avoiding over-fluorination. Recent advances employ microfluidic reactors to enhance reaction efficiency and reduce byproduct formation .

Applications in Peptide Science and Drug Development

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group’s orthogonality allows sequential deprotection using piperidine, enabling automated SPPS. Incorporating this derivative into peptides improves:

-

Metabolic Stability: Fluorine’s electron-withdrawing effect reduces protease susceptibility .

-

Membrane Permeability: The methyl group enhances lipophilicity, facilitating blood-brain barrier penetration in neuroactive peptides .

Bioconjugation and Targeted Therapies

N-Fmoc-2-fluoro-4-methyl-L-phenylalanine serves as a handle for attaching fluorescent probes, PEG chains, or cytotoxic payloads. For example, antibody-drug conjugates (ADCs) leveraging this moiety demonstrate improved tumor specificity and reduced off-target toxicity .

Table 2: Representative Peptides Incorporating the Derivative

| Peptide Sequence | Application | Reference |

|---|---|---|

| H-Gly-Phe(2-F,4-Me)-Leu-OH | Antimicrobial agent | |

| Cyclo(-Arg-Phe(2-F,4-Me)-) | Kinase inhibitor |

Stability and Degradation Profiles

Thermal and Oxidative Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 316.2°C, attributable to Fmoc group cleavage . Under oxidative conditions (H2O2, pH 7), the methyl group undergoes slow hydroxylation, forming a secondary alcohol derivative.

Photostability

Exposure to UV light (254 nm) induces defluorination and fluorenyl ring oxidation, necessitating storage in amber vials at -20°C .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Palladium-catalyzed C–H activation methods now enable enantioselective synthesis of fluorinated phenylalanines, reducing reliance on chiral resolution .

CRISPR-Cas9-Based Biosynthesis

Engineered E. coli strains expressing phenylalanine ammonia-lyase (PAL) variants produce fluorinated phenylalanines via microbial fermentation, offering a sustainable alternative to chemical synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume